Licorisoflavan I

Description

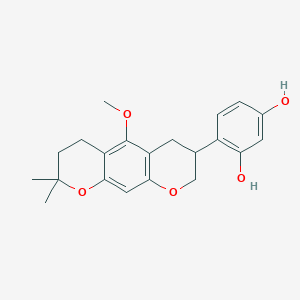

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |

InChI |

InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3 |

InChI Key |

UKVRDJKAWOLCBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways

Elucidation of the Isoflavonoid (B1168493) Biosynthetic Pathway

Precursor Identification

The biosynthetic journey to Licorisoflavan I commences with the chalcone (B49325), Isoliquiritigenin . This compound serves as a crucial precursor, arising from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase. Isoliquiritigenin is a pivotal branch-point intermediate that can be directed towards the synthesis of various flavonoids. In the context of this compound biosynthesis, it undergoes a series of enzymatic transformations to form the isoflavan (B600510) skeleton.

Enzymatic Transformations in the Pathway

The conversion of isoliquiritigenin to this compound involves a cascade of enzymatic reactions, each catalyzed by a specific enzyme. The key enzymes and their roles are outlined below:

| Enzyme Class | Specific Enzyme (General) | Role in this compound Biosynthesis |

| Lyases | Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. |

| Synthases | Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, which is then converted to isoliquiritigenin. |

| Isomerases | Chalcone Isomerase (CHI) | Catalyzes the stereospecific cyclization of the chalcone precursor to form the corresponding flavanone, liquiritigenin. |

| Methyltransferases | O-methyltransferases (OMTs) | Responsible for the methylation of hydroxyl groups on the isoflavonoid skeleton. |

| Reductases | Isoflavone (B191592) Reductase (IFR) | Catalyzes the reduction of the isoflavone double bond to form the isoflavan backbone of this compound. |

| Transferases | Prenyltransferases (PTs) | Catalyze the addition of prenyl groups to the isoflavan scaffold, a key step in the formation of this compound. |

The precise sequence of these enzymatic steps leading to this compound is still an area of active research. However, it is understood that the formation of the isoflavan core through the action of reductases is a critical step, followed by prenylation and methylation to yield the final structure of this compound.

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of this compound is under tight genetic control, with the expression of the aforementioned biosynthetic genes being regulated by a complex network of transcription factors. Transcriptomic analyses of Glycyrrhiza species have revealed that the genes encoding enzymes of the isoflavonoid pathway, including PAL, CHS, CHI, and IFR, are often co-regulated and can be induced by various internal and external stimuli.

Studies have identified several families of transcription factors, such as MYB and bHLH, that play a crucial role in activating the expression of isoflavonoid biosynthetic genes. These transcription factors can bind to specific promoter regions of the target genes, thereby initiating or enhancing their transcription. The coordinated expression of these genes ensures the efficient production of isoflavonoids, including this compound.

Impact of Environmental Factors on this compound Accumulation

The production and accumulation of secondary metabolites in plants are often influenced by environmental conditions. Drought stress, in particular, has been shown to have a significant impact on the flavonoid content in Glycyrrhiza species.

Research has demonstrated that under conditions of water deficit, the expression of key genes in the flavonoid and isoflavonoid biosynthetic pathways is upregulated. For instance, studies have reported increased transcript levels of PAL, CHS, and other crucial enzymes in licorice plants subjected to drought stress. This transcriptional reprogramming leads to an enhanced production of flavonoids, which are believed to play a protective role against the oxidative damage caused by drought.

Advanced Methodologies for Characterization and Quantification of Licorisoflavan I

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous determination of Licorisoflavan I's molecular structure relies on a combination of modern spectroscopic and chromatographic methods. These techniques provide detailed information about the compound's atomic composition, functional groups, and stereochemistry.

The structural elucidation of natural products like this compound is typically achieved using an array of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). eurekaselect.comjchps.com UV-Vis spectroscopy provides initial clues about the presence of a chromophore system characteristic of flavonoids. eurekaselect.com FT-IR spectroscopy is employed to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties within the molecule. eurekaselect.comresearchgate.net

For a definitive structural map, NMR spectroscopy, including one-dimensional (1D) techniques like ¹H and ¹³C NMR and two-dimensional (2D) techniques (e.g., COSY, HSQC, HMBC), is indispensable. eurekaselect.comjchps.com These methods reveal the connectivity of protons and carbons, allowing for the complete assignment of the molecular skeleton. Mass spectrometry provides the exact molecular weight and elemental formula, and its tandem application (MS/MS) reveals fragmentation patterns that offer further structural insights. taylorandfrancis.comnih.gov The isolation of a pure compound for analysis is often achieved through preparative chromatographic techniques like High-Performance Liquid Chromatography (prep-HPLC) or flash chromatography. eurekaselect.comijper.org

Quantitative Analytical Method Development and Validation

Developing and validating robust quantitative methods are crucial for determining the concentration of this compound in raw materials and finished products. High-performance chromatography coupled with various detectors is the cornerstone of modern quantitative analysis. The validation process ensures that the analytical method is accurate, precise, linear, sensitive, and specific for the intended purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of flavonoids in licorice. nih.govnih.gov A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column for separation, with a mobile phase often consisting of a gradient mixture of acetonitrile and acidified water. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Method validation for HPLC applications includes assessing linearity, precision, limits of detection (LOD), and limits of quantification (LOQ). For instance, a validated HPLC-DAD method for 13 flavonoids in licorice demonstrated excellent linearity with regression coefficients (r²) ranging from 0.9998 to 1.0000. nih.gov The precision of such methods is evaluated through intra-day and inter-day variability, with relative standard deviations (RSDs) typically below 5%. nih.gov

Table 1: Example Validation Parameters for HPLC Quantification of Flavonoids in Licorice This table is interactive. You can sort and filter the data.

| Parameter | Liquiritigenin | Isoliquiritigenin | Formononetin |

|---|---|---|---|

| Linearity (r) | > 0.9998 | > 0.9998 | > 0.9998 |

| Intraday Precision (RSD) | < 2.14% | < 2.14% | < 2.14% |

| Interday Precision (RSD) | < 0.51% | < 0.51% | < 0.51% |

| Limit of Detection (LOD) | 0.031 µg | 0.011 µg | 0.006 µg |

| Limit of Quantification (LOQ) | 0.31 µg | 0.11 µg | 0.06 µg |

(Data synthesized from a study on flavonoid quantification in licorice) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) and Convergence Chromatography (UPC²)

To enhance separation efficiency and reduce analysis time, Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-Performance Convergence Chromatography (UPC²) have emerged as powerful alternatives to conventional HPLC. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution and faster separations.

UPC², a form of supercritical fluid chromatography (SFC), uses compressed carbon dioxide as the primary mobile phase, offering a green, cost-effective, and rapid analytical solution. scielo.br A UPC²/PDA method was developed for the simultaneous analysis of six flavonoids in licorice, performing the separation on an ACQUITY UPC² TM Torus 2-PIC column. scielo.brresearchgate.net The mobile phase consisted of CO₂ and a methanol/formic acid mixture, with detection at 254 nm. scielo.br This method demonstrated excellent performance, with validation data showcasing its suitability for quality control.

Table 2: Validation Data for UPC² Method for Flavonoid Quantification This table is interactive. You can sort and filter the data.

| Parameter | Value Range |

|---|---|

| Linearity (R²) | 0.9990–0.9998 |

| Limit of Detection (LOD) | 0.12–0.49 µg/mL |

| Limit of Quantification (LOQ) | 0.46–1.61 µg/mL |

| Repeatability (RSD) | 2.30–2.80% |

| Reproducibility (RSD) | 2.30–2.98% |

(Data from a study on the rapid quantitative analysis of six flavonoids in licorice) scielo.brresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Coupling liquid chromatography with Mass Spectrometry (LC-MS) provides unparalleled sensitivity and selectivity for the analysis of this compound. Electrospray ionization (ESI) is a common interface that allows for the soft ionization of flavonoid molecules, which can then be detected by the mass analyzer. nih.govmdpi.com High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), enables the determination of the exact mass and elemental composition of the analyte. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) is particularly valuable for structural confirmation and for differentiating isomeric compounds. nih.gov In MS/MS, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. preprints.org The fragmentation patterns of flavonoids are well-studied; for example, common neutral losses and specific product ions can indicate the positions of hydroxyl or methoxy groups on the flavonoid rings. nih.gov This detailed structural information makes LC-MS/MS a powerful tool for both identifying and quantifying this compound, even at trace levels in complex mixtures. nih.gov

Methodological Comparisons for Sensitivity and Efficiency

Different analytical methodologies offer distinct advantages in terms of speed, sensitivity, cost, and environmental impact. When compared to traditional HPLC/DAD methods, the UPC² system provides more sensitive detection and requires less analysis time. scielo.br Furthermore, UPC² is considered a "green" technology because it significantly reduces the use of toxic organic solvents by employing supercritical CO₂. scielo.br

In the context of detection, fluorescence detection (FLD) can offer superior selectivity and sensitivity compared to UV/Vis detection for certain classes of flavanols. mdpi.com A study developing methods for flavanol analysis found that an HPLC-FLD method was more suitable for quantitative purposes due to better selectivity and lower limits of detection (around 0.1 mg L⁻¹ or below) compared to HPLC-UV/Vis. mdpi.com The choice of method ultimately depends on the specific requirements of the analysis, such as the need for high throughput, ultra-high sensitivity, or adherence to green chemistry principles.

Metabolomic Profiling for this compound Detection

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. Untargeted metabolomic profiling is a powerful hypothesis-generating approach to identify and classify a wide range of compounds in a plant extract, including previously uncharacterized ones. mdpi.compensoft.net This technique is instrumental in detecting this compound within the complex chemical milieu of Glycyrrhiza species. nih.gov

The typical workflow involves using advanced analytical platforms like LC-HRMS/MS or NMR spectroscopy. mdpi.comnih.gov For instance, UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can be used to generate high-resolution mass data and fragmentation spectra for hundreds of metabolites simultaneously. mdpi.com The resulting data is then processed using specialized software to detect peaks, align chromatograms, and tentatively identify compounds by matching their exact mass, fragmentation patterns, and retention times against spectral databases. pensoft.net

Metabolomic studies on Glycyrrhiza species have successfully identified and differentiated them based on their unique chemical profiles, particularly their content of flavanones and chalcones. nih.govfao.org By applying these untargeted approaches, researchers can detect the presence of this compound and correlate its abundance with the plant's species, origin, or processing conditions, providing a holistic view of the plant's chemical composition. nih.gov

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Neurobiological System Modulation

There is currently no specific preclinical research available that details the effects of Licorisoflavan I on the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway or other neurotrophic factor signaling pathways.

Specific preclinical data on the effects of this compound on synaptic plasticity, such as long-term potentiation or depression, and its influence on neurotransmission mechanisms are not available in the reviewed scientific literature.

Preclinical investigations into the direct interactions of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and its specific influence on the mammalian target of rapamycin (mTOR), extracellular signal-regulated kinase (ERK)1/2, or eukaryotic elongation factor 2 (eEF2) kinase signaling cascades have not been reported in the available literature.

Anti-inflammatory and Immunomodulatory Activities

While many flavonoids isolated from licorice exhibit anti-inflammatory properties, specific preclinical studies detailing the mechanisms of this compound are not extensively characterized.

There is a lack of specific preclinical data demonstrating the inhibitory effects of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and chemokines like Chemokine (C-C motif) Ligand 5 (CCL5).

Specific research detailing the modulatory effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is not present in the available scientific literature.

Antimicrobial and Anti-Biofilm Efficacy

Licorisoflavan A has demonstrated significant antimicrobial and anti-biofilm properties against a range of pathogenic oral microorganisms.

Licorisoflavan A exhibits potent bactericidal and bacteriostatic effects against several key oral pathogens responsible for dental caries and periodontal disease. Its activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

The compound has shown marked growth inhibition against the cariogenic species Streptococcus mutans and the periodontopathogenic species Porphyromonas gingivalis and Prevotella intermedia researchgate.net. In one study, the MIC of Licorisoflavan A against P. gingivalis was 0.78 mg/ml, and against P. intermedia, it was approximately 1.56 mg/ml scispace.com. Another investigation reported potent activity, with marked growth inhibition of P. gingivalis at 5 µg/mL and P. intermedia at 2.5 µg/mL researchgate.net. While direct MIC values for Licorisoflavan A against Aggregatibacter actinomycetemcomitans are not specified, licorice extracts containing it as a primary active component have been shown to possess good antibacterial effects against this pathogen nih.gov.

Table 1: Minimum Inhibitory Concentration (MIC) of Licorisoflavan A Against Oral Pathogens

| Pathogenic Microorganism | Disease Association | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus mutans | Dental Caries | 3.125 | scispace.com |

| Porphyromonas gingivalis | Periodontitis | 0.78 - 5 | scispace.comresearchgate.net |

| Prevotella intermedia | Periodontitis | 1.56 - 2.5 | scispace.comresearchgate.net |

Dental plaque is a complex biofilm, and its formation by Streptococcus mutans is a critical step in the development of dental caries. A key mechanism in this process is the synthesis of extracellular polysaccharides by glucosyltransferase (GTF) enzymes, which allows the bacteria to adhere to the tooth surface and to each other.

Licorice flavonoids have been shown to interfere with this process. The antibacterial activity of licorice is attributed in part to its main ingredients, which can inhibit the glucosyltransferase activity of mutans streptococci in a dose-dependent manner. By inhibiting these enzymes, Licorisoflavan A and related compounds can disrupt the formation of the insoluble glucans necessary for robust biofilm development, thereby hindering bacterial colonization on tooth surfaces.

Beyond direct bactericidal action, Licorisoflavan A can modulate the expression and activity of microbial virulence factors, which are molecules produced by pathogens to promote their survival and cause disease.

One significant effect is the reduction of volatile sulfur compound (VSC) production, a key virulence factor in halitosis. Licorisoflavan A has been shown to dose-dependently reduce VSC production by P. gingivalis and Prevotella intermedia. One study found that Licorisoflavan A at a concentration of 10 µg/ml was the most effective agent tested, reducing VSC levels from P. gingivalis by 50% nih.gov. This effect was attributed to blocking the conversion of cysteine into hydrogen sulfide, rather than inhibiting the general proteolytic activity of the bacteria nih.gov.

Additionally, licorice extracts containing Licorisoflavan A have been found to reduce the inflammatory response of host macrophages when stimulated with lipopolysaccharide (LPS), a major virulence factor from the outer membrane of Gram-negative bacteria like P. gingivalis and A. actinomycetemcomitans nih.gov.

Enzyme and Receptor Binding Profiling

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenosensor, regulating the metabolism of foreign substances, including drugs and natural compounds. Activation of PXR can lead to significant herb-drug interactions.

Investigations into the PXR-modulating potential of compounds from Glycyrrhiza species have primarily focused on other constituents. For instance, glabridin has been identified as the most potent PXR activator among several tested licorice compounds, while glycyrrhizin (B1671929) showed weak activation researchgate.net. Computational docking studies have suggested that isoflavans, the class of compounds to which Licorisoflavan A belongs, possess structural features that may allow for favorable binding affinities toward PXR.

However, direct experimental studies confirming that Licorisoflavan A binds to and activates or inhibits the Pregnane X Receptor are not prevalent in the current body of scientific literature. While a similarly named compound, licoisoflavone A, was identified as a PXR activator, specific data on the binding profile and functional activity of Licorisoflavan A with PXR remain to be elucidated researchgate.net.

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." It is possible that this name is a typographical error or refers to a compound not yet described in published research.

The scientific database PubChem and other chemical repositories contain entries for "Licorisoflavan A," a known isoflavan (B600510) isolated from licorice (Glycyrrhiza uralensis) nih.govebi.ac.uk. There is also research on other related compounds such as "Licoisoflavone B" nih.gov. However, no data exists for a compound specifically designated as "this compound."

Due to the absence of any scientific data for "this compound," it is not possible to provide information on its molecular and cellular mechanisms of action, including its modulation of drug-metabolizing enzymes or its structure-activity relationships, as requested in the article outline.

It is recommended to verify the compound's name and spelling. If the intended compound of interest was "Licorisoflavan A" or another licorice-derived flavonoid, a new search could be conducted to provide the requested information.

Derivatives, Analogs, and Biotransformation of Licorisoflavan I

Naturally Occurring Derivatives and Analogs (e.g., 7-O-Methyllicorisoflavan B, Licorisoflavan B)

Several isoflavans have been isolated from the roots of Glycyrrhiza species, such as Glycyrrhiza uralensis and Glycyrrhiza aspera. Among these are 7-O-Methyllicorisoflavan B (more commonly known as Licorisoflavan A) and Licorisoflavan B, which are recognized for their bioactive properties.

7-O-Methyllicorisoflavan B (Licorisoflavan A): This compound is a prominent isoflavan (B600510) found in licorice extracts. It is structurally defined as the 7-O-methyl derivative of licoricidin (B1675306). nih.govebi.ac.uk Licorisoflavan A has been isolated from Glycyrrhiza uralensis and exhibits notable antibacterial activity, particularly against oral pathogens. nih.govebi.ac.ukthegoodscentscompany.com Its chemical structure features two prenyl groups, which contribute to its lipophilicity and biological effects.

Licorisoflavan B: Another related isoflavonoid (B1168493), Licoisoflavone B, has been identified in plants like Glycyrrhiza aspera and Lupinus albus. nih.gov It belongs to the isoflavone (B191592) subclass, differing from the isoflavan structure of Licorisoflavan A by the presence of a double bond and a ketone group in the C ring.

Below is a table summarizing the key characteristics of these naturally occurring compounds.

| Compound Name | Synonym(s) | Molecular Formula | Natural Source(s) | Key Structural Features |

| 7-O-Methyllicorisoflavan B | Licorisoflavan A; 5-O-Methyllicoricidin | C₂₇H₃₄O₅ | Glycyrrhiza uralensis, Glycyrrhiza aspera nih.gov | Isoflavan core, 7-O-methyl group, two prenyl groups nih.govfoodb.ca |

| Licorisoflavan B | Licoisoflavone B | C₂₀H₁₆O₆ | Glycyrrhiza aspera, Lupinus albus nih.gov | Isoflavone core, pyran ring fused to the B-ring |

Identification of Oxidative Transformation Products and Metabolites (e.g., Licoriquinone A, Licoriquinone B)

During the extraction and purification process of isoflavans from natural sources, oxidative transformation can lead to the formation of new compounds. Research on extracts from Glycyrrhiza uralensis has shown that isoflavans can be converted into isoflavan-quinones.

Licoriquinone A and Licoriquinone B: These two isoflavan-quinones have been identified in fractions of licorice extract. ebi.ac.uk Their formation is believed to result from the metal-catalyzed oxidative degradation of their isoflavan precursors. Specifically, Licoriquinone A is suspected to be an oxidative product of licoricidin, while Licoriquinone B may arise from the oxidation of Licorisoflavan A. ebi.ac.uk This transformation highlights the chemical instability of certain isoflavans under specific purification conditions.

The following table details these oxidative transformation products.

| Transformation Product | Putative Precursor | Transformation Type | Significance |

| Licoriquinone A | Licoricidin | Metal-catalyzed oxidation ebi.ac.uk | Identified during purification of licorice extracts; possesses antibacterial properties. ebi.ac.uk |

| Licoriquinone B | Licorisoflavan A | Metal-catalyzed oxidation ebi.ac.uk | Identified as a degradation product of Licorisoflavan A during purification. ebi.ac.uk |

Synthetic Strategies for Licorisoflavan I Analogs and Their Activity Assessment

The synthesis of isoflavonoid analogs is a key area of research aimed at exploring and enhancing their biological activities. For prenylated isoflavonoids, such as those in the licorisoflavan family, several synthetic strategies have been developed to create novel derivatives for activity assessment.

Common synthetic approaches include:

Suzuki-Miyaura Coupling: This cross-coupling reaction is widely used to construct the isoflavone core by forming the bond between the C-3 position of a chromone (B188151) ring and the B-ring, which is introduced as a boronic acid. nih.govresearchgate.net This method allows for the synthesis of various analogs by using different substituted chromones and boronic acids.

Oxidative Rearrangement of Chalcones: Isoflavones can be synthesized from chalcone (B49325) precursors through an oxidative rearrangement, often mediated by reagents like thallium(III) nitrate (B79036) or hypervalent iodine reagents. researchgate.net

Introduction of Prenyl Groups: The characteristic prenyl side chains can be introduced at various stages of the synthesis. Methods include direct C-prenylation with prenyl bromide, or O-prenylation followed by a Claisen rearrangement to move the group from an oxygen atom to a carbon atom on the aromatic ring. researchgate.netrsc.org

Future Research Trajectories for Licorisoflavan I

Discovery and Elucidation of Novel Molecular Targets

A critical first step in harnessing the therapeutic potential of Licorisoflavan I is the identification of its direct molecular targets within human cells. Prenylated flavonoids are known to possess enhanced lipophilicity, which may allow them to interact with cell membranes and intracellular proteins more effectively than their non-prenylated counterparts. frontiersin.orgmdpi.com Future research should move beyond general antioxidant or anti-inflammatory descriptions to pinpoint specific protein interactions.

Initial approaches could involve inverse virtual screening and molecular docking protocols, computational methods that predict the binding affinity of a ligand (this compound) against a large library of known protein structures. scielo.br This can generate a list of high-probability targets. Subsequent experimental validation using techniques such as surface plasmon resonance (SPR) or thermal shift assays would be essential to confirm these interactions and quantify binding kinetics.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

To understand the global cellular response to this compound, an integrated multi-omics approach is indispensable. frontiersin.orgbohrium.com By simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive picture of the pathways modulated by the compound. researchgate.netnih.gov This approach is powerful for identifying not only direct targets but also downstream effects and complex regulatory networks. researchgate.netnih.gov For example, treating a specific cell line (e.g., a cancer cell line or an immune cell line) with this compound and analyzing the resulting molecular changes can reveal which signaling pathways are most affected. oup.comnih.gov

Table 1: Illustrative Multi-Omics Approach for Target Discovery of this compound

| Omics Technology | Objective | Potential Findings for this compound | Example Downstream Analysis |

|---|---|---|---|

| Transcriptomics (RNA-seq) | To identify genes whose expression is significantly altered upon treatment. | Upregulation of apoptosis-related genes (e.g., BAX, CASP3); Downregulation of inflammatory cytokine genes (e.g., IL-6, TNF-alpha). | Pathway analysis (e.g., KEGG, GO) to identify enriched biological processes. |

| Proteomics (Mass Spectrometry) | To quantify changes in the abundance of thousands of proteins. | Decreased levels of cell cycle proteins (e.g., Cyclin D1); Increased levels of antioxidant enzymes (e.g., HO-1). | Protein-protein interaction (PPI) network analysis to find key hub proteins. |

| Metabolomics (LC-MS/NMR) | To measure changes in small-molecule metabolites. | Alterations in cellular energy metabolism (e.g., glycolysis, TCA cycle intermediates); Changes in lipid profiles. | Metabolic pathway mapping to pinpoint enzymatic steps affected by the compound. |

Advanced Preclinical Efficacy Studies in Defined Disease Models

Following target identification and pathway analysis, the therapeutic efficacy of this compound must be evaluated in relevant preclinical disease models. While initial studies on licorice flavonoids have shown promise in models of inflammation, cancer, and metabolic diseases, dedicated studies for this compound are needed. nih.govnih.gov For instance, its anti-inflammatory properties could be tested in mouse models of colitis or rheumatoid arthritis, while its anticancer potential could be assessed in xenograft models using human cancer cell lines.

In-depth Mechanism-of-Action Studies

Parallel to efficacy studies, in-depth investigations into the mechanism of action are crucial. The prenyl group in isoflavonoids is known to be a key determinant of biological activity, often enhancing interaction with biological membranes and specific proteins. frontiersin.orgmdpi.comwur.nl Research should focus on how this compound interacts with its identified targets at a molecular level. For example, if a key target is an enzyme, studies should determine the mode of inhibition (e.g., competitive, non-competitive). If the target is a transcription factor, research should elucidate how this compound modulates its activity, such as by inhibiting its DNA binding or nuclear translocation. The mode of action for some prenylated isoflavonoids involves the disruption of microbial membranes, a mechanism that could be explored for this compound's potential antimicrobial activities. wur.nlresearchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds

Natural extracts often contain multiple compounds that can act synergistically, where their combined effect is greater than the sum of their individual effects. nih.gov Future preclinical studies should explore the potential synergistic interactions between this compound and other licorice flavonoids (like Glabridin or Licochalcone A) or with established therapeutic drugs. researchgate.net Such combinations could allow for lower effective doses, potentially reducing side effects and overcoming drug resistance. nih.gov For example, some prenylated isoflavonoids have been shown to act as efflux pump inhibitors in multidrug-resistant bacteria, suggesting this compound could be tested in combination with antibiotics to restore their efficacy. nih.gov

Table 2: Hypothetical Synergistic Combinations for Preclinical Investigation

| Combination | Disease Model | Potential Synergistic Mechanism | Primary Outcome Measure |

|---|---|---|---|

| This compound + Cisplatin | Lung Cancer Xenograft | This compound may inhibit a pro-survival pathway (e.g., PI3K/AKT), sensitizing cancer cells to Cisplatin-induced apoptosis. nih.gov | Tumor growth inhibition; Apoptosis rate. |

| This compound + Metformin | Type 2 Diabetes (db/db mouse) | This compound may reduce inflammation-induced insulin (B600854) resistance, complementing Metformin's effects on glucose metabolism. | Blood glucose levels; Insulin sensitivity. |

| This compound + Norfloxacin | Methicillin-resistant S. aureus (MRSA) infection | Inhibition of bacterial efflux pumps (e.g., NorA) by this compound, increasing intracellular antibiotic concentration. nih.gov | Reduction in bacterial load; Mouse survival rate. |

Development of Bioengineering and Biotechnological Strategies for Enhanced Production

The natural abundance of this compound in licorice root is likely low, making extraction a costly and unsustainable method for large-scale production. Advances in metabolic engineering and synthetic biology offer a promising alternative. nih.govacs.org The biosynthetic pathway for isoflavonoids is well-characterized, originating from the general phenylpropanoid pathway. frontiersin.org

Future research should focus on heterologous expression of the key enzymes required for this compound synthesis in microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This would involve identifying and cloning the specific isoflavone (B191592) synthase (IFS) and prenyltransferase enzymes from Glycyrrhiza species responsible for its production. frontiersin.org Strategies such as overexpressing key genes, blocking competing metabolic pathways, and optimizing fermentation conditions can be employed to maximize yield. nih.govnih.gov Another approach is the use of hairy root cultures, which can provide a stable and sustainable system for producing plant secondary metabolites. nih.gov

Exploration of Delivery Systems and Formulations for Improved Bioavailability in Preclinical Settings

A major challenge for the therapeutic application of many flavonoids, including isoflavans, is their poor water solubility and low oral bioavailability. researchgate.netresearchgate.net The lipophilic nature of this compound, while potentially beneficial for cell membrane interaction, likely limits its absorption and systemic distribution. mdpi.com Therefore, the development of advanced drug delivery systems is critical for preclinical evaluation. biointerfaceresearch.comjournalamme.org

Various nanoformulation strategies can be explored to overcome these limitations. nih.gov Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across biological membranes. nih.gov

Table 3: Potential Delivery Systems for Preclinical Evaluation of this compound

| Delivery System | Description | Potential Advantages for this compound | Key Preclinical Assessment |

|---|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds. nih.gov | High biocompatibility; Can improve solubility and circulation time. | Pharmacokinetic profile (AUC, Cmax, half-life). |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering high stability. nih.gov | Controlled release; Protection from chemical degradation; Enhanced oral bioavailability. | In vitro release kinetics; In vivo absorption studies. |

| Cyclodextrin Complexes | Inclusion complexes formed with cyclic oligosaccharides (cyclodextrins) that have a hydrophilic exterior and a lipophilic interior. mdpi.commdpi.com | Significantly increases aqueous solubility and dissolution rate. mdpi.com | Solubility enhancement; Tissue distribution studies. |

| Nanoemulsions | Oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. researchgate.net | High loading capacity for lipophilic drugs; Improved absorption through the lymphatic pathway. | Stability analysis; Cellular uptake efficiency. |

Q & A

Q. How is Licorisoflavan I identified and characterized in plant extracts?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For example, its <sup>13</sup>C-NMR spectrum in acetone-d6 shows distinct peaks at δ 17.82, 23.18, and 154.11 ppm, corresponding to its isoflavan skeleton and prenyl groups . HPLC with methanol-water gradients (e.g., 5% aqueous methanol) is used for separation and quantification, validated via stress tests (e.g., exposure to 0.1 N HCl, 0.1 N NaOH, or 3% H2O2) to confirm stability .

Q. What are the initial steps for isolating this compound from Glycyrrhiza species?

Isolation involves solvent extraction (e.g., methanol) followed by fractionation via reverse-phase HPLC. This compound is typically eluted in mid-polarity fractions, with yields ranging from 5–6% in Glycyrrhiza uralensis extracts . Key steps include:

Q. What analytical techniques validate the purity of this compound post-isolation?

Purity is confirmed using:

Q. What are the known biological activities of this compound based on current research?

this compound exhibits:

- Antimicrobial effects : Reduces bacterial volatile sulfur compounds (e.g., methyl mercaptan) at IC50 ~10.04 μg/mL .

- Anti-inflammatory activity : Inhibits pro-inflammatory cytokines in macrophage models .

- Antioxidant capacity : Scavenges free radicals in DPPH assays .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial efficacy of this compound against oral pathogens?

- Model selection : Use in vitro biofilm models (e.g., Porphyromonas gingivalis).

- Dosage optimization : Test concentrations from 5–50 μg/mL, referencing IC50 values .

- Mechanistic assays : Measure ATPase activity or membrane permeability via fluorescent probes (e.g., propidium iodide) .

- Controls : Include positive controls (e.g., chlorhexidine) and vehicle controls .

Q. How to address discrepancies in bioactivity data across different studies on this compound?

Discrepancies (e.g., IC50 variability in antimicrobial assays) may arise from:

- Extract variability : Standardize plant sources and extraction protocols .

- Assay conditions : Control pH, temperature, and solvent polarity.

- Cell line differences : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .

- Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets .

Q. What in vitro models are suitable for studying this compound's anti-inflammatory effects?

- Macrophage activation : LPS-stimulated RAW 264.7 cells to measure TNF-α, IL-6, and NO production .

- NF-κB pathway analysis : Luciferase reporter assays to track inhibition of nuclear translocation.

- Cytotoxicity controls : Use MTT assays to ensure non-toxic doses (e.g., <25 μg/mL) .

Q. How to optimize HPLC parameters for this compound quantification in complex matrices?

- Column selection : C18 columns (5 μm, 250 × 4.6 mm) with 1 mL/min flow rate.

- Mobile phase : Gradient of acetonitrile-water (0.1% formic acid) from 40% to 70% over 30 minutes.

- Detection : UV at 280 nm and MS for confirmation .

- Validation : Assess linearity (R<sup>2</sup> >0.99), LOD/LOQ, and recovery rates (85–115%) .

Q. How to design a study comparing this compound with structural analogs like Licoricidin?

- Structural analysis : Compare prenylation patterns (e.g., Licoricidin lacks a methyl group at C-2) .

- Bioactivity assays : Parallel testing in antimicrobial (MIC assays) and anti-inflammatory (IL-1β ELISA) models.

- SAR insights : Correlate substituent differences (e.g., hydroxyl vs. methoxy groups) with activity .

Q. What strategies ensure reproducibility in this compound isolation across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.